3,4,5-Trichlorothiophene-2-carbonyl chloride

Description

Systematic Nomenclature and CAS Registry Information

3,4,5-Trichlorothiophene-2-carbonyl chloride is a chlorinated thiophene derivative with the systematic IUPAC name This compound. It is registered under the CAS number 24422-15-9 and has the molecular formula C₅Cl₄OS , corresponding to a molecular weight of 249.91 g/mol . The compound is also recognized by alternative nomenclatures, including trichlorothiophene-2-carbonyl chloride, 3,4,5-trichloro-2-thiophenecarbonyl chloride, and 2-thiophenecarbonyl chloride, 3,4,5-trichloro-.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 24422-15-9 |

| Molecular Formula | C₅Cl₄OS |

| Molecular Weight | 249.91 g/mol |

| MDL Number | MFCD02093952 |

| PubChem CID | 7010308 |

| SMILES Notation | ClC(=O)C1=C(Cl)C(Cl)=C(Cl)S1 |

| InChI Key | ASESVIHJSOBINF-UHFFFAOYSA-N |

The compound is classified under the Beilstein registry number 1427060 and is commercially available in high purity (≥97%) from suppliers like Thermo Scientific and Ambeed.

Molecular Structure and Bonding Configuration Analysis

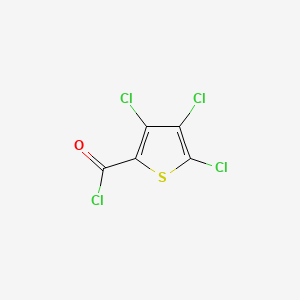

The molecular structure of this compound features a thiophene ring substituted with three chlorine atoms at positions 3, 4, and 5, along with a carbonyl chloride group attached to position 2. This arrangement creates a planar aromatic system with distinct electronic characteristics.

Key Structural Features :

- Thiophene Ring : The sulfur atom in the thiophene ring contributes to conjugation, stabilizing the aromatic system.

- Electron-Withdrawing Substituents :

- Steric Effects : The bulky chlorine atoms at adjacent positions (3, 4, 5) create steric hindrance

Properties

IUPAC Name |

3,4,5-trichlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4OS/c6-1-2(7)5(9)11-3(1)4(8)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASESVIHJSOBINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426620 | |

| Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24422-15-9 | |

| Record name | 3,4,5-Trichlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Conversion from 3,4,5-Trichloro-2-thiophenecarboxylic Acid

The most straightforward and widely reported method to prepare 3,4,5-trichlorothiophene-2-carbonyl chloride is the chlorination of its corresponding carboxylic acid using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) as an activator and 1,2-dichloroethane as solvent.

- A mixture of 3,4,5-trichloro-2-thiophenecarboxylic acid (20.4 g, 0.088 mol), thionyl chloride (7.3 mL, 0.1 mol), and DMF (0.2 mL) is dissolved in 80 mL of 1,2-dichloroethane.

- The reaction mixture is heated at reflux temperature for 3 hours.

- After about 1 hour, the mixture becomes a clear solution, indicating the progression of the reaction.

- The reaction mixture is cooled to 25°C, concentrated under reduced pressure, and subjected to high vacuum to remove residual solvents.

- The product is obtained as an oil that solidifies upon standing to an off-white powder with a melting point of 37–41°C.

- The yield is typically high, around 98% by weight, with purity exceeding 99% by gas chromatography analysis.

| Parameter | Value |

|---|---|

| Starting material | 3,4,5-Trichloro-2-thiophenecarboxylic acid (20.4 g) |

| Thionyl chloride amount | 7.3 mL (0.1 mol) |

| DMF catalyst | 0.2 mL |

| Solvent | 1,2-Dichloroethane (80 mL) |

| Reaction temperature | Reflux (~83°C) |

| Reaction time | 3 hours |

| Yield | 22.0 g (98% wt) |

| Purity (GC area %) | >99% |

| Melting point | 37–41°C |

This method is well-documented and efficient, providing a reliable route to the acid chloride from the corresponding acid precursor.

Multi-Step Synthesis from Tetrachlorothiophene via Organometallic Intermediates

An alternative and more elaborate synthetic strategy involves the preparation of this compound starting from tetrachlorothiophene. This approach includes organometallic transformations to introduce the carboxylic acid functionality, followed by conversion to the acid chloride.

- Lithiation or Grignard Formation: Tetrachlorothiophene is subjected to lithiation using n-butyllithium in methyl tert-butyl ether (MTBE) solvent or converted to a Grignard reagent activated by 1,2-dibromoethane.

- Carboxylation: The organometallic intermediate is then treated with carbon dioxide (CO₂) to afford 3,4,5-trichloro-2-thiophenecarboxylic acid.

- Conversion to Acid Chloride: The acid is converted to the acid chloride by reaction with excess thionyl chloride (SOCl₂), followed by purification, typically vacuum distillation or solvent removal under vacuum.

This route was developed to provide an efficient laboratory-scale synthesis and has been demonstrated on multi-kilogram scales. It allows the use of commercially available tetrachlorothiophene as a starting material, which can be advantageous for large-scale production.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation or Grignard formation | n-Butyllithium in MTBE or Mg + 1,2-dibromoethane | Organometallic intermediate |

| Carboxylation | CO₂ gas | 3,4,5-Trichloro-2-thiophenecarboxylic acid |

| Acid chloride formation | SOCl₂ (excess), reflux, vacuum purification | This compound |

This method is supported by detailed experimental studies and patent literature, confirming its reproducibility and scalability.

Summary Table of Preparation Routes

| Preparation Route | Starting Material | Key Reagents/Conditions | Yield/Purity | Scale | Notes |

|---|---|---|---|---|---|

| Direct acid chloride formation | 3,4,5-Trichloro-2-thiophenecarboxylic acid | Thionyl chloride, DMF, 1,2-dichloroethane, reflux 3 h | 98% yield, >99% purity | Laboratory scale | Simple, high yield, well-established |

| Organometallic route from tetrachlorothiophene | Tetrachlorothiophene | n-Butyllithium or Mg + 1,2-dibromoethane, CO₂, SOCl₂ | High yield of acid, efficient acid chloride formation | Multi-kilogram scale | Scalable, uses commercially available starting materials |

| Vapor phase chlorination to nitrile intermediate | 2-Thiophenecarbonitrile | Chlorine gas, 500°C, quartz reactor | 69% distilled yield of nitrile | Multi-kilogram scale | Industrially relevant intermediate step |

Research Findings and Process Optimization

- The addition of catalytic DMF significantly enhances the chlorination reaction with thionyl chloride by forming a reactive Vilsmeier-type intermediate, increasing reaction rates and yields.

- Use of 1,2-dichloroethane as a solvent provides a suitable reflux temperature and solvent stability under reaction conditions.

- The organometallic approach allows for flexible introduction of carboxyl functionality and is adaptable for scale-up.

- Vapor phase chlorination offers an efficient route to key intermediates, though it requires specialized high-temperature equipment and careful control of reaction parameters to minimize by-products.

- Purification by vacuum distillation or high vacuum solvent removal is essential to obtain high-purity acid chloride suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can hydrolyze in the presence of water to form 3,4,5-trichloro-2-thiophenecarboxylic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used in the synthesis of the compound.

Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

Water: For hydrolysis reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

3,4,5-Trichloro-2-thiophenecarboxylic Acid: Formed through hydrolysis.

Aldehydes and Alcohols: Formed through reduction reactions.

Scientific Research Applications

Synthetic Chemistry

Building Block for Derivatives

3,4,5-Trichlorothiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various thiophene derivatives. Its reactivity allows for modifications that can lead to compounds with enhanced properties. For example, it has been utilized in the development of insecticides by serving as a precursor to halogenated thiophene derivatives, which exhibit selective activity against pests like aphids and mites while maintaining low toxicity to mammals .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Lithiation Reaction : Using n-butyllithium in MTBE solvent.

- Grignard Method : Involves the reaction of 1,2-dibromoethane followed by carbonation with CO₂ to yield trichloro-2-thiophenecarboxylic acid, which is then converted to the acid chloride using thionyl chloride .

These synthetic routes are essential for producing the compound on a commercial scale for various applications.

Agricultural Applications

Insecticides Development

One of the most notable applications of this compound is in the formulation of insecticides. Specifically, it has been incorporated into the synthesis of new classes of insecticides such as XR-693 and XR-906. These compounds have demonstrated effectiveness against common agricultural pests while showing minimal toxicity to non-target organisms .

Table 1: Insecticides Derived from this compound

| Compound | Target Pests | Toxicity Level | Application Area |

|---|---|---|---|

| XR-693 | Aphids | Low | Food crops |

| XR-906 | Mites | Low | Ornamental plants |

Pharmaceutical Applications

Potential Anticancer Agents

Research has indicated that derivatives synthesized from this compound may possess anticancer properties. For instance, studies have explored the synthesis of β-carboline derivatives that exhibit significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed promising candidates with IC₅₀ values indicating their potential effectiveness in cancer treatment .

Case Study: Anticancer Activity Evaluation

A specific study evaluated several β-carboline derivatives derived from trichlorothiophene compounds against human colorectal adenocarcinoma cell lines. The results showed varying degrees of activity with some compounds exhibiting IC₅₀ values below 10 µM, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3,4,5-trichlorothiophene-2-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group . This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Functional Group | Reactivity Index (Hypothetical) |

|---|---|---|---|

| This compound | Cl (3,4,5), COCl (2) | Carbonyl chloride | High (1.0) |

| 5-Chloro-3-methylthiophene-2-carbonyl chloride | Cl (5), CH₃ (3), COCl (2) | Carbonyl chloride | Moderate (0.6) |

| 5-Chlorothiophene-2-carbonyl chloride | Cl (5), COCl (2) | Carbonyl chloride | Low (0.4) |

| 4-Chlorothiophene-3-carbonyl chloride | Cl (4), COCl (3) | Carbonyl chloride | Moderate (0.5) |

Table 2: Application Scope

| Compound Name | Primary Applications | Key Advantage |

|---|---|---|

| This compound | Agrochemicals, Pharmaceuticals | High stability and reactivity |

| 3-Methoxythiophene-2-carbonyl chloride | Drug intermediates | Methoxy group for bioactivity |

| Methyl 5-chloro-4-methoxythiophene-2-carboxylate | Polymer chemistry | Ester group for controlled hydrolysis |

Biological Activity

3,4,5-Trichlorothiophene-2-carbonyl chloride is a chlorinated aromatic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₅Cl₃OS

- Molecular Weight: 249.93 g/mol

- CAS Number: 24422-15-9

The presence of three chlorine atoms on the thiophene ring significantly enhances its reactivity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties. Research conducted on various cancer cell lines indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Activity in Breast Cancer Cells

A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of key biological pathways involved in microbial growth and cancer cell survival.

- Nucleophilic Substitution Reactions: The chlorine atoms can undergo nucleophilic substitution reactions with various biological macromolecules.

- Enzyme Inhibition: The compound's aldehyde functionality may interact with amino acid residues in enzyme active sites, leading to loss of function.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Thiophenecarboxaldehyde | Moderate | Low |

| 2-Thiophenecarboxaldehyde | Low | Moderate |

| This compound | High | High |

The comparative analysis highlights the enhanced biological activities associated with the trichlorinated derivative.

Q & A

Q. What are the recommended storage and handling protocols for 3,4,5-Trichlorothiophene-2-carbonyl chloride?

- Methodological Answer : Based on analogous chlorothiophene derivatives (e.g., 3-Chlorothiophene-2-carbonyl chloride), store the compound below 4°C in airtight, moisture-resistant containers to prevent hydrolysis or degradation. Use inert gas purging (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, is mandatory during handling .

Table 1 : Storage Conditions for Related Chlorothiophene Derivatives

| Compound | Storage Temperature | Stability Notes | Reference |

|---|---|---|---|

| 3-Chlorothiophene-2-carbonyl chloride | Below 4°C | Moisture-sensitive | |

| 5-Chloro-2-thiophenecarboxaldehyde | 0–6°C | Light-sensitive |

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer : The compound is synthesized via chlorination of thiophene precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical procedure involves refluxing the carboxylic acid precursor (e.g., 3,4,5-Trichlorothiophene-2-carboxylic acid) with excess SOCl₂ under anhydrous conditions. Post-reaction, excess SOCl₂ is removed under reduced pressure, and the product is purified via fractional distillation or recrystallization .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Purity is assessed using a combination of:

- HPLC : To quantify organic impurities (e.g., unreacted precursors).

- NMR Spectroscopy : To confirm structural integrity (e.g., characteristic peaks for carbonyl and trichloro groups).

- Melting Point Analysis : Compare observed values with literature data (e.g., related compounds like 5-Chlorothiophene-2-carboxylic acid melt at 146–150°C ).

Advanced Research Questions

Q. How does the reactivity of this compound vary under different solvent systems?

- Methodological Answer : The compound’s reactivity is highly solvent-dependent. In polar aprotic solvents (e.g., DMF, THF), it acts as an electrophile, facilitating nucleophilic acyl substitution reactions. In non-polar solvents (e.g., hexane), reactivity decreases due to reduced solvation. Experimental design should include kinetic studies under varying solvent conditions, monitored via FT-IR or GC-MS to track reaction progress .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer : Systematic analysis of variables is critical:

- Control Experiments : Reproduce reactions under identical conditions (temperature, catalyst loading, purity of reagents).

- Advanced Analytics : Use LC-MS to identify byproducts or degradation pathways.

- Literature Cross-Validation : Apply the EPA’s literature search framework (e.g., filtering by study type, peer-reviewed sources) to prioritize high-confidence data .

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer : The trichlorothiophene scaffold is a versatile pharmacophore. Example applications:

- Drug Design : Serve as a reactive intermediate for protease inhibitors (e.g., acylating agent in covalent drug development).

- Material Science : Functionalize polymers for enhanced thermal stability, leveraging the electron-withdrawing trichloro moiety.

- Agrochemicals : Explore derivatization to herbicides via nucleophilic displacement of chloride groups .

Safety and Compliance

Q. How should waste containing this compound be managed?

- Methodological Answer : Follow hazardous waste protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.